molecular formula C13H16OS B13257703 2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one

2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one

Cat. No.: B13257703
M. Wt: 220.33 g/mol
InChI Key: JEALZOIOOMMUAI-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C13H16OS and a molecular weight of 220.33 g/mol . This compound is characterized by a cyclopentanone ring substituted with a 3,4-dimethylphenylsulfanyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 3,4-dimethylphenylthiol in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    2-[(3,4-Dimethylphenyl)sulfanyl]cyclohexan-1-one: Similar structure but with a cyclohexanone ring.

    2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-2-one: Similar structure but with the sulfanyl group at a different position on the cyclopentanone ring.

Uniqueness

2-[(3,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenylsulfanyl group imparts distinct properties compared to other similar compounds, making it valuable for specific research applications.

Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)sulfanylcyclopentan-1-one

InChI

InChI=1S/C13H16OS/c1-9-6-7-11(8-10(9)2)15-13-5-3-4-12(13)14/h6-8,13H,3-5H2,1-2H3

InChI Key

JEALZOIOOMMUAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SC2CCCC2=O)C

Origin of Product

United States

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